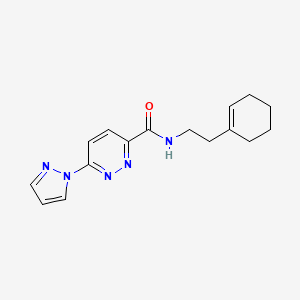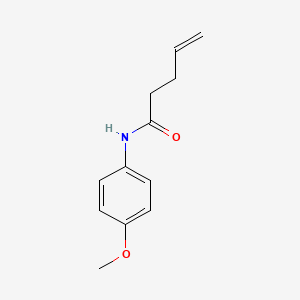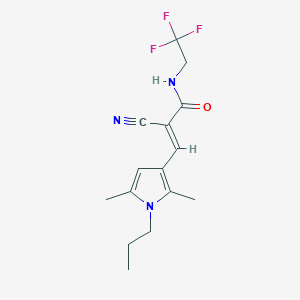
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, also known as CHEC-9, is a novel chemical compound that has been developed for scientific research purposes. This compound belongs to the class of pyridazine derivatives and has shown promising results in various studies related to cancer and inflammation.
Mecanismo De Acción
The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer and inflammation. Specifically, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. Additionally, this compound can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound can induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cell survival. Inflammation-related effects of this compound include the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in lab experiments is its specificity towards cancer and inflammation-related pathways. This compound has shown minimal toxicity towards normal cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research involving N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide. One area of interest is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Lastly, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide involves a multi-step process that includes the reaction of 4-bromo-2,6-dichloropyridazine with 1H-pyrazole-1-carboxamide, followed by the reaction of the resulting product with cyclohex-1-ene-1-carboxylic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer and inflammation. Several studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, which is a programmed cell death mechanism. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(17-11-9-13-5-2-1-3-6-13)14-7-8-15(20-19-14)21-12-4-10-18-21/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLOFPGGLBQWAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(5-Methyloxolan-2-YL)propanoyl]morpholine-3-carbonitrile](/img/structure/B2900276.png)
![N-[(3-Chloro-4-fluorophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2900278.png)

![1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-4-phenylpiperazine](/img/structure/B2900282.png)

![2-Chloro-1-(4-thiophen-2-yl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B2900285.png)
![3-ethyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2900287.png)
![N-(2-fluorophenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2900290.png)


![1-(3,5-dimethylphenyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2900295.png)
